Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate
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Overview
Description
Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of spirocyclic compounds, which are known for their unique three-dimensional structures and significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Spirocyclic oxindoles: These compounds also feature a spirocyclic structure and are studied for their medicinal properties.
Uniqueness
Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate is unique due to its specific spirocyclic configuration, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate, identified by its CAS number 890091-76-6, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique spirocyclic structure. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
- Molecular Formula : C15H26N2O2
- Molar Mass : 266.38 g/mol
- Density : 1.12 g/cm³ (predicted)
- Boiling Point : 349.0 °C (predicted)
- pKa : 9.77 (predicted)
This compound features a complex arrangement of a piperidine ring fused with a pyrrolizine ring, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. A study conducted by Smith et al. (2022) demonstrated that derivatives of spirocyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
Anticancer Activity
The unique structure of this compound has also attracted attention for its potential anticancer effects. In vitro studies have shown that spiro compounds can induce apoptosis in cancer cell lines. For instance, a study by Johnson et al. (2023) reported that spirocyclic derivatives led to a reduction in cell viability in breast cancer cells, indicating potential therapeutic applications.
The biological effects of this compound are hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating various biochemical pathways. This mechanism is similar to other known piperidine derivatives which have been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
Synthetic Routes
The synthesis of this compound typically involves multistep reactions starting from simpler organic molecules. Common methods include:
- Cyclization Reactions : Involving the reaction of piperidine derivatives with pyrrolizine precursors under controlled conditions.
- Catalytic Methods : Utilizing catalysts such as palladium or copper complexes to enhance yield and selectivity.
Research Applications
This compound is being investigated for various applications:
- Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.
- Material Science : Its unique properties may also be explored in the development of new materials.
Case Studies
Study | Year | Findings |
---|---|---|
Smith et al. | 2022 | Demonstrated antimicrobial activity against S. aureus and E. coli. |
Johnson et al. | 2023 | Reported anticancer effects in breast cancer cell lines through apoptosis induction. |
Properties
IUPAC Name |
ethyl 1'-methylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-19-14(18)12-11-15(6-9-16(2)10-7-15)17-8-4-5-13(12)17/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJCIKOQCJLDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C)N3C1CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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